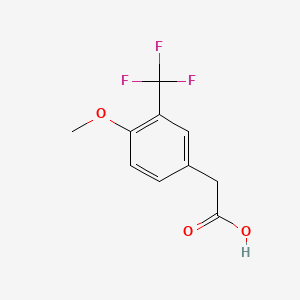

2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

Description

BenchChem offers high-quality 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-8-3-2-6(5-9(14)15)4-7(8)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJBALZZRCDJHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674006 |

Source

|

| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000566-45-9 |

Source

|

| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. Phenylacetic acid derivatives are crucial scaffolds in a variety of pharmacologically active compounds. This document details a multi-step synthesis starting from the commercially available 4-Methoxy-3-(trifluoromethyl)benzaldehyde. The narrative emphasizes the chemical principles, experimental rationale, and self-validating protocols necessary for successful and reproducible synthesis. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Strategic Overview

2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative. Its structural motifs, including the trifluoromethyl group and the phenylacetic acid core, are frequently incorporated into therapeutic agents to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

The synthesis of this target molecule can be approached through several established organic chemistry transformations. A logical retrosynthetic analysis points to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile as a key precursor, which can be hydrolyzed to the desired carboxylic acid. This nitrile intermediate, in turn, can be synthesized from the corresponding benzyl halide. This strategy is particularly advantageous due to the commercial availability of the starting aldehyde, 4-Methoxy-3-(trifluoromethyl)benzaldehyde.

The chosen forward synthesis pathway is a reliable four-step sequence:

-

Reduction of the starting benzaldehyde to the corresponding benzyl alcohol.

-

Chlorination of the benzyl alcohol to form the benzyl chloride.

-

Nucleophilic Substitution (Cyanation) of the benzyl chloride to yield the phenylacetonitrile intermediate.

-

Hydrolysis of the nitrile to afford the final 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid.

This route was selected for its high-yielding steps, use of common laboratory reagents, and straightforward purification procedures.

Overall Synthetic Workflow

Caption: Four-step synthesis of the target molecule.

Detailed Experimental Protocols and Rationale

This section provides step-by-step methodologies for the synthesis. Each protocol is designed to be self-validating, with clear endpoints and purification strategies.

Materials and Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Methoxy-3-(trifluoromethyl)benzaldehyde | C₉H₇F₃O₂ | 204.15 | 86178-38-9 |

| (4-Methoxy-3-(trifluoromethyl)phenyl)methanol | C₉H₉F₃O₂ | 206.16 | 878343-61-0 |

| 1-(Chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene | C₉H₈ClF₃O | 224.61 | 328-74-5 |

| 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile | C₁₀H₈F₃NO | 215.17 | 1000566-44-8 |

| 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid | C₁₀H₉F₃O₃ | 234.17 | 1000566-45-9 |

Step 1: Reduction of 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Objective: To selectively reduce the aldehyde functional group to a primary alcohol.

Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other potentially reducible groups on the aromatic ring under these conditions. The reaction is typically performed in an alcoholic solvent like methanol, which also serves to protonate the resulting alkoxide intermediate.

Protocol:

-

To a 250 mL round-bottom flask, add 4-Methoxy-3-(trifluoromethyl)benzaldehyde (10.2 g, 50.0 mmol) and methanol (100 mL).

-

Stir the mixture at room temperature to dissolve the aldehyde.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add sodium borohydride (1.9 g, 50.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Re-cool the flask in an ice bath and slowly quench the reaction by adding 2 M hydrochloric acid until the pH is ~5-6 and gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue between ethyl acetate (100 mL) and water (50 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (4-Methoxy-3-(trifluoromethyl)phenyl)methanol as a colorless oil or low-melting solid. The product is typically of sufficient purity for the next step.

-

Expected Yield: >95%

-

Step 2: Chlorination of (4-Methoxy-3-(trifluoromethyl)phenyl)methanol

Objective: To convert the primary alcohol into a more reactive benzyl chloride, suitable for nucleophilic substitution.

Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Protocol:

-

Caution: This procedure must be performed in a well-ventilated fume hood as SOCl₂ is corrosive and reacts violently with water.

-

Place the crude (4-Methoxy-3-(trifluoromethyl)phenyl)methanol (10.3 g, ~50.0 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add dichloromethane (DCM, 100 mL) to dissolve the alcohol.

-

Slowly add thionyl chloride (5.5 mL, 75.0 mmol) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux (approx. 40 °C) for 2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure. To trap the volatile acidic components, it is advisable to use a base trap (e.g., NaOH solution) connected to the rotary evaporator.

-

The resulting crude 1-(Chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene is obtained as a residual oil and should be used immediately in the next step without further purification due to its potential lachrymatory nature and instability.

-

Expected Yield: Quantitative (used crude)

-

Step 3: Synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile

Objective: To displace the chloride with a cyanide group via an Sₙ2 reaction.

Rationale: The conversion of benzyl halides to benzyl cyanides is a classic Sₙ2 reaction. Sodium cyanide (NaCN) serves as the nucleophile. The reaction is typically run in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetone, to solubilize the cyanide salt and promote the nucleophilic attack.[1]

Caption: Sₙ2 displacement of chloride by cyanide.

Protocol:

-

Caution: Sodium cyanide is extremely toxic. Handle with extreme care using appropriate personal protective equipment (PPE) and work in a fume hood. All glassware and waste must be decontaminated with bleach or ferric chloride solution.

-

In a 500 mL flask, dissolve sodium cyanide (3.7 g, 75.0 mmol) in dimethyl sulfoxide (DMSO, 150 mL).

-

Add the crude 1-(Chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene (~50.0 mmol) dissolved in a small amount of DMSO (20 mL) to the cyanide solution.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the benzyl chloride.

-

After completion, cool the reaction to room temperature and pour it into a beaker containing ice water (400 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash them thoroughly with water (4 x 100 mL) to remove residual DMSO, followed by a wash with brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude nitrile can be purified by column chromatography on silica gel or by vacuum distillation to yield 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile as a solid or oil.

-

Expected Yield: 80-90%

-

Step 4: Hydrolysis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile

Objective: To convert the nitrile functional group into a carboxylic acid.

Rationale: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct isolation of the carboxylic acid product upon workup.[2] A mixture of sulfuric acid and water provides the hydronium ions necessary to protonate the nitrile nitrogen, initiating the hydrolysis cascade through an amide intermediate.

Protocol:

-

In a 250 mL round-bottom flask, combine the purified 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile (8.6 g, 40.0 mmol), water (40 mL), and concentrated sulfuric acid (40 mL).

-

Caution: The addition of sulfuric acid to water is highly exothermic; add the acid slowly to the water with cooling.

-

Heat the mixture to reflux (approximately 120 °C) with vigorous stirring for 4-6 hours. The reaction mixture may become thick as the ammonium sulfate byproduct forms.

-

Monitor the reaction by TLC or HPLC until the nitrile is fully consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice (200 g) in a large beaker.

-

A white precipitate of the carboxylic acid will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid as a white crystalline solid.

-

Expected Yield: 85-95%

-

Conclusion

This guide outlines a reliable and scalable four-step synthesis for 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. The described route leverages a commercially available starting material and employs standard, high-yielding organic transformations. The detailed protocols, including the rationale for reagent selection and built-in validation checkpoints, provide a solid foundation for researchers requiring this important synthetic intermediate. Adherence to the described safety precautions, particularly when handling thionyl chloride and sodium cyanide, is critical for a safe and successful outcome.

References

-

Vedantu. Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid. Available at: [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Coll. Vol. 4, p.594 (1963); Vol. 33, p.58 (1953). Available at: [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules 2017, 22(11), 1836. Available at: [Link]

- Google Patents.Preparation method of 2, 4,5-trifluoro phenylacetic acid. CN104418727A.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid, a compound of interest in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a methoxy moiety onto the phenylacetic acid scaffold significantly influences its electronic and steric characteristics, thereby impacting its pharmacokinetic and pharmacodynamic profiles.[1][2] This document delves into the structural attributes, predicted physicochemical parameters, and established experimental protocols for their empirical determination. The causality behind experimental choices and the importance of these properties in the drug discovery and development pipeline are discussed, offering field-proven insights for researchers. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide consolidates predicted values and provides robust, self-validating methodologies for their verification.

Introduction: The Strategic Importance of Fluorination in Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are versatile scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[3] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, is a well-established strategy to modulate a molecule's physicochemical and biological properties.[1][2] The highly electronegative nature of the trifluoromethyl group can profoundly influence acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] In the case of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid, the interplay between the electron-withdrawing CF3 group and the electron-donating methoxy group presents a unique electronic environment that can be exploited in drug design. This guide serves as a foundational resource for scientists working with this and structurally related compounds.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its advancement through the drug discovery process. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Structural and General Information

-

IUPAC Name: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

-

Synonyms: [4-methoxy-3-(trifluoromethyl)phenyl]acetic acid[4]

-

Appearance: White to off-white solid[6]

Predicted Physicochemical Data Summary

The following table summarizes the currently available, albeit predicted, physicochemical data for 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid. It is imperative for any research program to experimentally verify these values.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 103-106[6] | Purity assessment, solid-state stability, formulation development. |

| Boiling Point (°C) | 309.2 ± 42.0[6] | Relevant for purification and assessing thermal stability. |

| Density (g/cm³) | 1.342 ± 0.06[6] | Important for formulation and manufacturing processes. |

| pKa | 4.30 ± 0.10[6] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the predicted values must be confirmed through rigorous experimental evaluation. The following section details standardized, self-validating protocols for determining the key physicochemical properties of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid.

Melting Point Determination

Causality: The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities. This is a fundamental quality control step.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (LogP/LogD) Determination

Causality: Lipophilicity is a critical determinant of a drug's ADME properties. LogP (the partition coefficient for the neutral species) and LogD (the distribution coefficient at a specific pH) quantify a compound's preference for a lipid versus an aqueous environment.

Methodology: Shake-Flask Method (as per OECD Guideline 107)

-

Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for LogD) are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation:

-

LogP = log10 ([Concentration]octanol / [Concentration]water)

-

LogDpH 7.4 = log10 ([Concentration]octanol / [Concentration]buffer at pH 7.4)

-

Caption: Shake-Flask Method for LogP/LogD Determination.

Aqueous Solubility Determination

Causality: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. Determining solubility early is critical for guiding lead optimization and formulation strategies.

Methodology: Kinetic Solubility Assay

-

Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: The DMSO stock solution is serially diluted in an aqueous buffer (e.g., PBS at pH 7.4) in a microtiter plate.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with shaking to allow for precipitation to occur.

-

Precipitate Detection: The presence of a precipitate at each concentration is detected. This can be done visually or, more quantitatively, using nephelometry (light scattering) or by filtering the solutions and measuring the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.

-

Solubility Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.

Spectroscopic and Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Would provide information on the number and connectivity of hydrogen atoms. Expected signals would correspond to the methoxy protons, the methylene protons of the acetic acid moiety, and the aromatic protons.

-

13C NMR: Would show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methylene carbon.

-

19F NMR: Would be particularly informative, showing a characteristic signal for the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

-

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state.

Implications for Drug Discovery and Development

The physicochemical properties of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid have profound implications for its potential as a drug candidate.

-

Lipophilicity and Permeability: The trifluoromethyl group generally increases lipophilicity, which can enhance membrane permeability. [1][2]However, the presence of the ionizable carboxylic acid and the polar methoxy group will counteract this. The LogD at physiological pH will be a key predictor of its ability to cross cell membranes and be absorbed orally.

-

Solubility and Dissolution: As a carboxylic acid, its solubility is expected to be pH-dependent, being higher at pH values above its pKa. The predicted pKa of ~4.3 suggests that it will be predominantly ionized in the intestines (pH 6-7.5), which would favor dissolution.

-

Metabolic Stability: The trifluoromethyl group is generally resistant to metabolic degradation, which can improve the in vivo half-life of a compound. [1]* Target Engagement: The electronic properties imparted by the methoxy and trifluoromethyl groups can influence how the molecule interacts with its biological target through hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions.

Conclusion

2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid is a molecule with significant potential in medicinal chemistry, owing to the strategic placement of its functional groups. While a complete, experimentally verified physicochemical profile is not yet publicly available, this guide provides a robust framework for its characterization. The detailed protocols outlined herein offer a pathway for researchers to generate the necessary data to confidently advance this and similar compounds through the drug discovery pipeline. The interplay of its predicted properties suggests a compound with tunable solubility and potentially favorable metabolic stability, making it an attractive scaffold for further investigation.

References

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Crystal structure of 2-hydroxy-2-methyl-2-phenyl acetic acid hemihydrate, C9H11O3.50. ResearchGate. [Link]

-

2-[4-(Trifluoromethoxy)phenyl]acetic acid. ChemBK. [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. [Link]

-

Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]

-

Phenylacetic acid. Wikipedia. [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. [Link]

-

Test No. 112: Dissociation Constants in Water. OECD. [Link]

-

OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water AUTHORS. Regulations.gov. [Link]

-

Products. 2a biotech. [Link]

-

2-methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid. PubChemLite. [Link]

-

(R)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | C10H9F3O3 | CID 2723917. PubChem. [Link]

- Substituted phenylacetic acid compounds and process for preparation thereof.

-

Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Publishing. [Link]

-

13C NMR (CDCl3, 50 MHz) of phenylacetic acid. ResearchGate. [Link]

-

2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. [Link]

-

2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. ResearchGate. [Link]

-

Acetic acid, phenoxy- - the NIST WebBook. NIST. [Link]

-

2-(4-Methoxy-3-nitro-phenyl)acetic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

1 H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. 1000566-45-9|2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]

- 5. 2-(4-Methoxy-3-(trifluoroMethyl)phenyl)acetic acid CAS#: 1000566-45-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic investigation of the mechanism of action (MoA) for the novel compound, 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid, hereafter referred to as "Compound A." Given the absence of extensive public data on Compound A, this document outlines a hypothesis-driven and unbiased strategic workflow designed to identify its molecular targets and characterize its biological activity. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and illustrate workflows and potential signaling pathways using diagrams. This guide is structured to serve as a practical roadmap for research teams engaged in the early-stage discovery and characterization of new chemical entities.

Introduction and Structural Rationale

Compound A is a derivative of phenylacetic acid, featuring two key substitutions on the phenyl ring: a methoxy (-OCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position.

-

The Phenylacetic Acid Scaffold: This core structure is prevalent in various biologically active molecules, most notably in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac and ibuprofen. This suggests a potential for interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

-

The Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group and a bioisostere for a methyl group. Its inclusion often enhances metabolic stability and can increase binding affinity to protein targets due to its lipophilicity and ability to form specific interactions.

-

The Methoxy Group (-OCH₃): As an electron-donating group, it can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, potentially directing the molecule's interaction with specific receptor sites.

The combination of these functional groups creates a unique chemical entity whose biological activity cannot be presumed. Therefore, a multi-pronged investigational approach is essential. This guide will first explore hypothesis-driven assays based on structural analogy, followed by unbiased, target-agnostic methods to ensure a comprehensive MoA elucidation.

Phase 1: Hypothesis-Driven Target Screening

Based on the structural features of Compound A, we can formulate several primary hypotheses for its molecular mechanism. The initial experimental phase will focus on testing these hypotheses through targeted in vitro and cell-based assays.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

The structural similarity to NSAIDs makes COX-1 and COX-2 prime potential targets. Inhibition of these enzymes would block the production of prostaglandins, key mediators of inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of Compound A against purified COX-1 and COX-2 enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Compound A in DMSO.

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 5 µM hematin).

-

Prepare purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

-

Prepare the fluorometric probe, Ampliflu Red, and arachidonic acid (substrate).

-

-

Assay Procedure:

-

Dispense 10 µL of various concentrations of Compound A (serially diluted from the stock) into a 96-well plate. Include wells for a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and DMSO as a vehicle control.

-

Add 150 µL of assay buffer to all wells.

-

Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and Ampliflu Red.

-

Immediately begin kinetic reading of fluorescence (excitation 530-560 nm, emission ~590 nm) every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Normalize the rates relative to the vehicle control (100% activity) and a background control (0% activity).

-

Plot the percent inhibition against the logarithm of Compound A concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Hypothetical Data Summary:

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |

| Compound A | 150 | 25 | 6.0 |

| Celecoxib (Control) | >10,000 | 50 | >200 |

| Ibuprofen (Control) | 2,500 | 5,000 | 0.5 |

This table presents hypothetical data to illustrate the expected output.

Hypothesis 2: Modulation of Nuclear Receptors

The lipophilic nature of Compound A suggests it could penetrate the cell membrane and interact with intracellular targets like nuclear receptors, which regulate gene expression. Peroxisome proliferator-activated receptors (PPARs) are a plausible target class for molecules with a carboxylic acid moiety.

Experimental Protocol: PPARγ Reporter Gene Assay

This cell-based assay measures the ability of Compound A to activate the PPARγ receptor.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.

-

Co-transfect the cells with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene driven by a PPAR response element (PPRE).

-

-

Compound Treatment:

-

24 hours post-transfection, re-plate the cells into a 96-well plate.

-

Treat the cells with serial dilutions of Compound A. Include a known agonist (e.g., Rosiglitazone) as a positive control and DMSO as a vehicle control.

-

Incubate for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the logarithm of Compound A concentration to determine the half-maximal effective concentration (EC₅₀).

-

Phase 2: Unbiased Target Identification Strategies

If the initial hypothesis-driven screening yields negative or ambiguous results, or to discover off-target effects, unbiased approaches are critical. These methods identify molecular targets without prior assumptions.

Workflow for Unbiased Target Identification:

Caption: Workflow for unbiased target identification of Compound A.

Experimental Protocol: Thermal Proteome Profiling (TPP)

TPP identifies protein targets by measuring changes in their thermal stability upon ligand binding.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells (e.g., a human cancer cell line like K562) to high confluence.

-

Harvest the cells and divide them into two populations: one to be treated with Compound A (e.g., at 10x the concentration of its cellular effect) and one with a vehicle control (DMSO).

-

Lyse the cells via mechanical disruption (e.g., freeze-thaw cycles) to release intact organelles and proteins.

-

-

Thermal Challenge:

-

Aliquot the lysates from both the treated and control groups into separate PCR tubes for each temperature point.

-

Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C in 2°C increments) for 3 minutes using a thermal cycler.

-

Cool the samples to room temperature, which causes denatured/unstable proteins to precipitate.

-

-

Protein Extraction and Digestion:

-

Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Collect the supernatant, which contains the soluble, thermally stable proteins at each temperature.

-

Prepare the protein samples for mass spectrometry by reduction, alkylation, and tryptic digestion.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

-

-

Data Analysis:

-

For each identified protein, plot the relative abundance of soluble protein against temperature for both the treated and control groups to generate "melting curves."

-

A protein that binds to Compound A will be stabilized, resulting in a rightward shift of its melting curve in the treated sample compared to the control.

-

Fit these curves to a sigmoidal function to determine the melting temperature (Tm) and identify proteins with a significant ΔTm.

-

Phase 3: Pathway Elucidation and Target Validation

Once a high-confidence target is identified (e.g., let's hypothesize TPP identified "Kinase X" as a primary target), the next step is to validate this interaction and map its downstream consequences.

Signaling Pathway Downstream of Hypothetical "Kinase X" Target:

Caption: Hypothetical signaling pathway inhibited by Compound A.

Experimental Protocol: Western Blot for Pathway Analysis

This protocol validates the effect of Compound A on the phosphorylation status of the target and its downstream substrates.

Methodology:

-

Cell Treatment and Lysis:

-

Culture an appropriate cell line known to express Kinase X.

-

Treat the cells with increasing concentrations of Compound A for a defined period (e.g., 2 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total Substrate Y to ensure equal loading.

-

Quantify the band intensities and plot the ratio of p-Substrate Y to total Substrate Y against Compound A concentration. A dose-dependent decrease in this ratio would validate the inhibitory effect of Compound A on the Kinase X pathway.

-

Conclusion

The elucidation of a novel compound's mechanism of action is a systematic process that combines hypothesis-driven investigation with unbiased, discovery-oriented technologies. This guide provides a robust framework for characterizing Compound A, starting from its structural analogies to define initial screens, progressing to powerful proteomic techniques for target deconvolution, and culminating in the validation of its effect on specific signaling pathways. Adherence to this logical and technically rigorous workflow will maximize the potential for a successful and comprehensive MoA determination, providing the critical insights necessary for further preclinical and clinical development.

References

-

General Principles of Drug Discovery: "The Role of Medicinal Chemistry in Drug Discovery" - Nature Reviews Drug Discovery. [Link]

-

COX Inhibition Assays: "A Fluorometric Assay for Cyclooxygenase-1 and -2" - Analytical Biochemistry. [Link]

-

Nuclear Receptor Reporter Assays: "Luciferase Reporter Assays: A Practical Guide" - Methods in Molecular Biology. [Link]

-

Thermal Proteome Profiling (TPP): "Thermal proteome profiling for interrogating protein-ligand interactions" - Nature Protocols. [Link]

-

Affinity Chromatography-Mass Spectrometry: "Chemical Proteomics for Target Deconvolution" - Chemical Society Reviews. [Link]

-

Western Blotting Protocols: "Western Blotting: A Guide to Current Methods" - Current Protocols in Molecular Biology. [Link]

An In-Depth Technical Guide to the Biological Activity of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid, a compound of interest for its potential therapeutic applications. Drawing upon structure-activity relationships of analogous phenylacetic acid derivatives, this document explores the likely anti-inflammatory properties of the target molecule, with a specific focus on its potential to modulate key inflammatory pathways. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate and validate these predicted activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this novel compound.

Introduction

Phenylacetic acid derivatives represent a well-established class of compounds with a diverse range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The structural backbone of these molecules offers a versatile scaffold for chemical modifications that can significantly influence their potency, selectivity, and overall pharmacological profile. The subject of this guide, 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid, incorporates two key functional groups—a methoxy group and a trifluoromethyl group—on the phenyl ring, which are known to modulate the biological efficacy of many compounds.

The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals and is recognized for its ability to enhance metabolic stability and binding affinity. Its inclusion in the structure of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid, along with the methoxy group, suggests a strong potential for significant anti-inflammatory activity. This guide will delve into the predicted mechanisms of action, drawing parallels from structurally similar compounds, and provide a roadmap for the experimental validation of these hypotheses.

Synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic Acid

The synthesis of phenylacetic acid derivatives can be achieved through various established chemical routes. A common and effective method involves the palladium-catalyzed Suzuki coupling reaction, which allows for the formation of the carbon-carbon bond between the phenyl ring and the acetic acid moiety. While specific synthesis protocols for 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid are not extensively detailed in publicly available literature, a general synthetic strategy can be proposed based on similar preparations of substituted phenylacetic acids.

Proposed Synthetic Pathway

A plausible synthetic route would involve the coupling of a commercially available boronic acid or ester, such as (4-methoxy-3-(trifluoromethyl)phenyl)boronic acid, with a haloacetic acid ester, followed by hydrolysis to yield the final carboxylic acid product.

Caption: Proposed Suzuki coupling-based synthesis of the target compound.

Predicted Biological Activity and Mechanism of Action

Based on the structural features of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid and the known biological activities of related phenylacetic acid derivatives, it is hypothesized that this compound will primarily exhibit anti-inflammatory properties. The predicted mechanisms of action are centered around the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

Many phenylacetic acid-based NSAIDs, such as diclofenac, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is highly probable that 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid also functions as a COX inhibitor. The trifluoromethyl group may enhance its binding affinity to the active site of COX enzymes, potentially leading to potent inhibition. Furthermore, subtle structural variations can lead to selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is a desirable characteristic for reducing gastrointestinal side effects. The presence of the trifluoromethyl group in salicylate derivatives has been shown to inhibit COX-2 expression.[1]

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. A variety of small molecules have been identified that can inhibit this pathway.[2] The anti-inflammatory effects of some methoxy-containing phenolic compounds have been attributed to the suppression of NF-κB activation.[3] It is therefore plausible that 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Caption: Predicted inhibition of the NF-κB signaling pathway.

Experimental Protocols for Biological Activity Validation

To empirically validate the predicted anti-inflammatory activities of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assays

This assay will determine the compound's ability to inhibit the activity of both COX isoforms.

Methodology:

-

Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).

-

Compound Preparation: Dissolve 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a solution of HCl.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). Use a known NSAID like celecoxib as a positive control for COX-2 selectivity.

This cell-based assay will assess the compound's ability to suppress the production of pro-inflammatory mediators in an inflammatory context.

Methodology:

-

Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Treatment:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

-

Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

-

-

Measurement of Pro-inflammatory Cytokines:

-

Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.

-

-

Western Blot Analysis for COX-2 and iNOS Expression:

-

Lyse the treated cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

-

Visualize the protein bands using a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate.

-

-

NF-κB Activation Assay:

-

Perform immunofluorescence staining for the p65 subunit of NF-κB to visualize its nuclear translocation upon LPS stimulation, with and without the test compound.

-

Alternatively, perform a Western blot analysis of nuclear and cytoplasmic fractions to quantify the translocation of p65.

-

In Vivo Anti-inflammatory Activity

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Use male Wistar rats (180-220 g).

-

Compound Administration: Administer 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid orally at different doses. Administer a vehicle control (e.g., 0.5% carboxymethyl cellulose) and a positive control (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted and Experimental Anti-inflammatory Activity

| Assay | Predicted Outcome | Experimental Endpoint (to be determined) |

| In Vitro | ||

| COX-1 Inhibition | Moderate to low inhibition | IC50 (µM) |

| COX-2 Inhibition | Potent inhibition | IC50 (µM) |

| LPS-induced NO Production | Significant reduction | IC50 (µM) |

| LPS-induced TNF-α Production | Significant reduction | IC50 (µM) |

| LPS-induced IL-6 Production | Significant reduction | IC50 (µM) |

| In Vivo | ||

| Carrageenan-induced Paw Edema | Dose-dependent reduction in paw volume | % Inhibition at various doses |

Potential Therapeutic Applications

Should the predicted anti-inflammatory activities of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid be confirmed through the outlined experimental protocols, this compound could have significant therapeutic potential in the treatment of a variety of inflammatory conditions. These may include:

-

Rheumatoid Arthritis and Osteoarthritis: By inhibiting COX-2 and reducing the production of inflammatory mediators, the compound could alleviate pain and inflammation in arthritic joints.

-

Pain Management: As with other NSAIDs, it could be effective in managing mild to moderate pain.

-

Other Inflammatory Disorders: Its potential to modulate the NF-κB pathway suggests it could be beneficial in a broader range of inflammatory diseases.

Conclusion

While direct experimental data on the biological activity of 2-(4-methoxy-3-(trifluoromethyl)phenyl)acetic acid is currently limited, a thorough analysis of its chemical structure and the activities of related compounds strongly suggests its potential as a novel anti-inflammatory agent. The proposed mechanisms of action, primarily through the inhibition of COX enzymes and the NF-κB signaling pathway, provide a solid foundation for further investigation. The detailed experimental workflows provided in this guide offer a systematic approach for researchers to validate these predictions and fully elucidate the therapeutic potential of this promising molecule. The successful completion of these studies will be crucial in determining its future role in the development of new and improved treatments for inflammatory diseases.

References

-

Borges, R. S., et al. (2018). In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. PubMed. [Link]

-

Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. PubMed. [Link]

-

Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific c-hydroxybutyri. Ovid. [Link]

-

Benjamine, A., et al. (2019). Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs Diclofenac, Bromfenac and Amfenac: A Theoretical Study. Scirp.org. [Link]

-

Gao, L., et al. (2013). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. [Link]

-

Hernández-Rodríguez, M., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

-

Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. [Link]

-

Kinetics of production of phenylacetic acid derivatives during in vitro... ResearchGate. [Link]

-

De las Heras, B., et al. (2001). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. PubMed. [Link]

-

Selinsky, B. S., et al. (2012). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central. [Link]

-

Sharling, L., et al. (2014). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. [Link]

-

Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC - PubMed Central. [Link]

-

Lee, J., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. PubMed. [Link]

-

Bouhlali, E. D. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]

-

Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid... ResearchGate. [Link]

-

Lee, H. S., et al. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. PubMed Central. [Link]

-

2a biotech. (n.d.). Products. 2a biotech. [Link]

-

IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]

-

Penning, T. D., et al. (2002). ABT-963 [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor. PubMed. [Link]

-

Dale, J. A., et al. (1969). Methoxy-.alpha.-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry - ACS Publications. [Link]

- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.

-

Abe, T., et al. (2020). Small Molecule Inhibitors Targeting Nuclear Factor κB Activation Markedly Reduce Expression of Interleukin-2, but Not Interferon-γ, Induced by Phorbol Esters and Calcium Ionophores. MDPI. [Link]

-

Tewtrakul, S., et al. (2023). 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells. PubMed. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research. [Link]

- Google Patents. (n.d.). Preparation method 2,4,5-trifluorophenylacetic acid.

-

Wang, B., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

Sources

- 1. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid (CAS: 1000566-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. This guide provides a comprehensive technical overview of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid (CAS: 1000566-45-9), a versatile building block that embodies the potential of trifluoromethylated scaffolds in the development of novel therapeutics. While this compound is primarily recognized as a valuable intermediate, an understanding of its properties and synthesis is critical for its effective application in drug discovery programs.

Physicochemical Properties

2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1000566-45-9 | |

| Molecular Formula | C₁₀H₉F₃O₃ | [1] |

| Molecular Weight | 234.17 g/mol | [1] |

| Melting Point | 103-106 °C | |

| Boiling Point (Predicted) | 309.2 ± 42.0 °C | |

| Density (Predicted) | 1.342 ± 0.06 g/cm³ | |

| SMILES | COC1=C(C=C(CC(O)=O)C=C1)C(F)(F)F | [1] |

| InChI Key | SVJBALZZRCDJHL-UHFFFAOYSA-N |

Chemical Structure

The chemical structure of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid features a phenylacetic acid core, a common motif in various biologically active molecules. The benzene ring is substituted with a methoxy group and a trifluoromethyl group at positions 4 and 3, respectively.

Synthesis

While specific synthetic procedures for 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid are not extensively detailed in publicly available literature, a plausible and efficient route can be designed based on established organometallic cross-coupling reactions. The Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, is a particularly suitable approach for constructing the substituted phenylacetic acid scaffold.

A general workflow for the synthesis would involve the coupling of a boronic acid or ester derivative of the trifluoromethyl- and methoxy-substituted benzene with a haloacetic acid ester, followed by hydrolysis to yield the final carboxylic acid.

Proposed Synthetic Workflow: Suzuki Coupling

Experimental Protocol (Hypothetical)

-

Palladium-Catalyzed Cross-Coupling:

-

To a solution of 4-bromo-2-(trifluoromethyl)anisole (1.0 eq) and di-tert-butyl malonate (1.2 eq) in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq).

-

Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to yield di-tert-butyl 2-(4-methoxy-3-(trifluoromethyl)phenyl)malonate.

-

-

Hydrolysis and Decarboxylation:

-

The purified intermediate is dissolved in a suitable solvent (e.g., a mixture of dioxane and water).

-

An acid catalyst (e.g., HCl) is added, and the mixture is heated to reflux.

-

The reaction is monitored until the hydrolysis of the ester groups and subsequent decarboxylation are complete.

-

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid.

-

The Role of Key Functional Groups in Drug Design

The therapeutic potential of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid as a building block is largely attributed to its trifluoromethyl and methoxy substituents.

The Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can offer several advantages:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[2]

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[3]

-

Modulation of pKa: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, influencing their ionization state at physiological pH and potentially improving target binding or solubility.

-

Improved Target Binding: The -CF₃ group can participate in favorable interactions with biological targets, including dipole-dipole and hydrophobic interactions, leading to increased binding affinity and selectivity.[2]

The Methoxy Group

The methoxy (-OCH₃) group can also play a crucial role in modulating the properties of a drug molecule:

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be critical for anchoring a ligand to its target receptor.

-

Influence on Conformation: The methoxy group can influence the preferred conformation of the molecule, which can be important for optimal binding to a target.

-

Metabolic Considerations: While the methoxy group can be a site of metabolism (O-demethylation), its presence can also direct metabolism away from other, more critical parts of the molecule.

Potential Applications and Research Directions

Given the lack of specific published data on the biological activity of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid, its potential applications are inferred from the known activities of structurally related compounds. The phenylacetic acid scaffold is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), and the trifluoromethyl group is a common feature in a wide range of therapeutics.

-

Anti-inflammatory Agents: The phenylacetic acid moiety is a well-established pharmacophore for cyclooxygenase (COX) inhibitors. The trifluoromethyl group could enhance the potency and selectivity of such compounds.

-

Analgesics: Phenylacetic acid derivatives have been explored for their analgesic properties. The lipophilicity conferred by the trifluoromethyl group could be advantageous for developing centrally acting analgesics.

-

Anticancer Agents: The trifluoromethyl group is found in numerous anticancer drugs, where it can contribute to improved efficacy and reduced side effects.[2] This building block could be used to synthesize novel kinase inhibitors or other targeted anticancer therapies.

-

Agrochemicals: Trifluoromethylated compounds are also widely used in the agrochemical industry as herbicides and pesticides.[4][5]

Suppliers

2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid is available from several chemical suppliers, primarily for research and development purposes. It is important to source this compound from a reputable supplier to ensure high purity and consistency. Some of the known suppliers include:

-

BLDpharm[1]

-

LookChem

-

MySkinRecipes

Conclusion

2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetic acid (CAS: 1000566-45-9) represents a valuable and versatile building block for the synthesis of novel, biologically active molecules. The strategic combination of a phenylacetic acid core with a methoxy group and a trifluoromethyl group provides a scaffold with significant potential in drug discovery and development. While its specific biological activities are yet to be fully elucidated in the public domain, the well-documented roles of its constituent functional groups in medicinal chemistry suggest that this compound is a promising starting point for the development of new therapeutics in areas such as inflammation, pain management, and oncology. Researchers and drug development professionals are encouraged to explore the potential of this and related trifluoromethylated compounds in their quest for novel and effective medicines.

References

-

NHC-Catalyzed Generation of α,β-Unsaturated Acylazoliums for the Enantioselective Synthesis of Heterocycles and Carbocycles. (2019-11-13). Available at: [Link]

-

CAS No.1000566-45-9,2-(4-Methoxy-3-(trifluoroMethyl... - LookChem. Available at: [Link]

-

Anti-Inflammatory Intermediates (31) - MySkinRecipes. Available at: [Link]

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. Available at: [Link]

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents.

- US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

-

Generic (S)- and (R)-methoxy-α-trifluoromethyl-α-phenylacetic acid... - ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

- CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents.

-

886762-23-8 | 3,5-Dimethyl-2,4,6-trifluorobenzoic acid - Alachem Co., Ltd. Available at: [Link]

-

Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs) - ResearchGate. Available at: [Link]

-

(3-Trifluoromethylphenyl)-alpha-hydroxyacetic acid and process for preparation - Justia Patents. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06). Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (2024-02-15). Available at: [Link]

-

Methoxy-.alpha.-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (2022-01-13). Available at: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Research Applications of Substituted Phenylacetic Acids

Substituted phenylacetic acids represent a cornerstone in modern chemical and biological research. This seemingly simple scaffold, consisting of a phenyl ring linked to a carboxylic acid through a methylene group, offers a remarkable degree of versatility. Strategic substitutions on the phenyl ring allow for the fine-tuning of steric, electronic, and lipophilic properties, unlocking a vast array of biological activities and chemical functionalities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core research applications of these multifaceted molecules, grounded in mechanistic insights and practical methodologies.

Part 1: Medicinal Chemistry - A Pillar of Phenylacetic Acid Application

The malleable nature of the substituted phenylacetic acid framework has made it a privileged structure in medicinal chemistry, leading to the development of blockbuster drugs and novel therapeutic candidates.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Perhaps the most well-known application of substituted phenylacetic acids is in the development of NSAIDs. Compounds like ibuprofen and diclofenac are household names, providing relief from pain and inflammation to millions worldwide.

Mechanism of Action: The anti-inflammatory, analgesic, and antipyretic effects of these drugs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1] There are two main isoforms of the COX enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, COX-2 is inducible and primarily associated with the inflammatory response.[1] Many traditional NSAIDs, including those based on the phenylacetic acid scaffold, are non-selective inhibitors of both COX-1 and COX-2.

Structural Insights: The carboxylic acid moiety is crucial for the activity of these NSAIDs, as it mimics the carboxylate of arachidonic acid, allowing it to bind to the active site of the COX enzymes. Substituents on the phenyl ring, such as the isobutyl group in ibuprofen and the dichlorophenylamino group in diclofenac, contribute to the overall shape and lipophilicity of the molecule, influencing its potency and pharmacokinetic profile.[2]

Experimental Protocol: Synthesis of a Substituted Phenylacetic Acid via Palladium-Catalyzed Carbonylation

This protocol describes a general and efficient method for the synthesis of substituted phenylacetic acids from the corresponding benzyl halides.

Materials:

-

Substituted benzyl halide (e.g., 2,4-dichlorobenzyl chloride) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

-

Triphenylphosphine (PPh₃) (0.02 eq)

-

Toluene

-

Aqueous sodium hydroxide (NaOH) (2.0 eq)

-

Carbon monoxide (CO) gas

-

Concentrated hydrochloric acid (HCl)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, combine the substituted benzyl halide, palladium(II) acetate, triphenylphosphine, and toluene.

-

Add the aqueous solution of sodium hydroxide.

-

Pressurize the reactor with carbon monoxide to 10-20 atm.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify with concentrated HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure substituted phenylacetic acid.[3]

Anticancer Agents

Recent research has highlighted the potential of substituted phenylacetic acid derivatives as anticancer agents.[4] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[5][6]

Mechanism of Action: The anticancer activity of phenylacetamide derivatives, closely related to phenylacetic acids, has been linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5] Some derivatives have also been shown to trigger apoptosis through the extrinsic pathway by upregulating Fas Ligand (FasL) expression.[5] Phenylacetate itself has been shown to induce tumor cell differentiation and is noted for being non-toxic at clinically effective doses.[7]

Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on the phenyl ring significantly impact the cytotoxic activity. For instance, compounds with a nitro group have demonstrated higher cytotoxic effects against certain cancer cell lines compared to those with a methoxy group.[4]

Table 1: Cytotoxicity of Selected Phenylacetamide Derivatives against Cancer Cell Lines

| Compound | Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 3c | p-nitro | MCF-7 | 0.7 ± 0.4 | [5] |

| 3d | m-nitro | MDA-MB-468 | 0.6 ± 0.08 | [5] |

| 3d | m-nitro | PC-12 | 0.6 ± 0.08 | [5] |

| 2b | m-nitro | PC3 | 52 | [4] |

| 2c | p-nitro | PC3 | 80 | [4] |

Anticonvulsant and Neuroprotective Agents

The versatility of the phenylacetic acid scaffold extends to the central nervous system, with derivatives showing promise as anticonvulsant and neuroprotective agents.

Anticonvulsant Activity: Phenylacetamide derivatives have been designed and synthesized as potential antiepileptic drugs (AEDs).[8] Some of these compounds have shown significant protection in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models.[9][10] The mechanism of action for some of these derivatives is thought to involve interaction with neuronal voltage-sensitive sodium channels.[8]

Neuroprotection: Phenylacetylglycine (PAGly), a metabolite of phenylacetic acid, has been investigated for its neuroprotective effects in cerebral ischemia/reperfusion injury.[11] Research suggests that PAGly may exert its protective effects through the β2-adrenergic receptor (β2AR).[11] However, chronic exposure to high levels of phenylalanine and phenylacetate can have detrimental effects on developing neurons, as seen in the context of phenylketonuria.[12][13]

Diagram 1: Generalized Workflow for the Synthesis of Substituted Phenylacetic Acids

Caption: Key synthetic pathways to substituted phenylacetic acids.

Part 2: Agrochemical Innovations

Substituted phenylacetic acids have a long and impactful history in agriculture, serving as both herbicides and plant growth regulators.

Herbicides

Chlorinated phenoxyacetic acid derivatives, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are widely used as selective herbicides for the control of broadleaf weeds.[14]

Mechanism of Action: These compounds act as synthetic auxins, a class of plant hormones that regulate growth and development. At high concentrations, they disrupt normal plant growth processes, leading to uncontrolled, unsustainable growth and ultimately, plant death. The biological activity and toxicity of these herbicides are influenced by the number and position of chlorine atoms on the phenyl ring.[14]

Structure-Activity Relationship (SAR) Insights: The herbicidal efficacy is dependent on the substitution pattern on the aromatic ring. For example, the presence of a chlorine atom at the 2- and 4-positions of the phenoxyacetic acid structure is crucial for its herbicidal activity.[15]

Plant Growth Regulators

At lower concentrations, substituted phenylacetic acids can act as beneficial plant growth regulators, promoting desirable traits in various crops.[16][17] Phenylacetic acid (PAA) itself is a naturally occurring auxin found in many plants.[18][19]

Applications:

-

Root Formation: PAA and its derivatives can promote the initiation of lateral roots.[19][20]

-

Somatic Embryogenesis: These compounds have been shown to enhance callus proliferation and somatic embryogenesis in plant tissue culture, which is valuable for the propagation of elite cultivars.[17]

-

Fruit Development: As auxins, they can play a role in increasing fruit set and improving overall plant vigor.